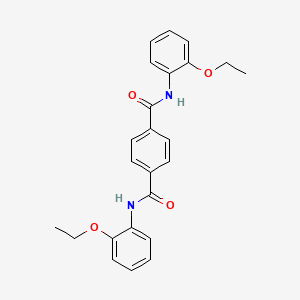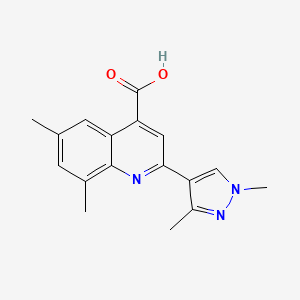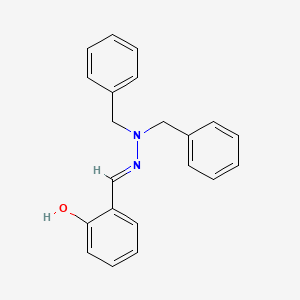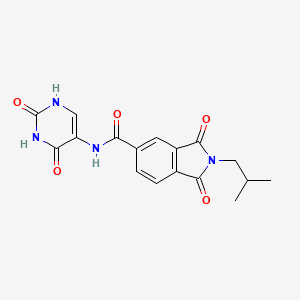
N,N'-bis(2-ethoxyphenyl)terephthalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-bis(2-ethoxyphenyl)terephthalamide, also known as BETA, is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. BETA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 441.53 g/mol.
Scientific Research Applications
N,N'-bis(2-ethoxyphenyl)terephthalamide has been studied for its potential applications in various fields such as materials science, drug delivery, and organic electronics. In materials science, this compound has been used as a building block for the synthesis of new polymers with improved thermal and mechanical properties. In drug delivery, this compound has been used as a carrier for the delivery of hydrophobic drugs to target cells. In organic electronics, this compound has been used as a hole-transporting material in organic solar cells.
Mechanism of Action
The mechanism of action of N,N'-bis(2-ethoxyphenyl)terephthalamide is not fully understood. However, it is believed that this compound interacts with the cell membrane and alters its properties, leading to changes in cell behavior. This compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in the programmed cell death pathway.
Biochemical and Physiological Effects
This compound has been shown to have anti-cancer, anti-inflammatory, and anti-bacterial properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to reduce inflammation in animal models of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been shown to have antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Advantages and Limitations for Lab Experiments
One of the advantages of using N,N'-bis(2-ethoxyphenyl)terephthalamide in lab experiments is its low toxicity, which makes it a suitable candidate for biomedical applications. Additionally, this compound is easy to synthesize and purify, which makes it readily available for research purposes. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on N,N'-bis(2-ethoxyphenyl)terephthalamide. One of the areas of interest is the development of new this compound-based polymers with improved properties for various applications such as drug delivery and materials science. Another area of interest is the investigation of the mechanism of action of this compound and its potential use as a therapeutic agent for various diseases. Additionally, the development of new synthetic methods for this compound and its derivatives could lead to the discovery of new compounds with improved properties.
Synthesis Methods
N,N'-bis(2-ethoxyphenyl)terephthalamide can be synthesized by the reaction of terephthalic acid with 2-ethoxyaniline in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified by recrystallization from an appropriate solvent. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and the amount of reagents used.
properties
IUPAC Name |
1-N,4-N-bis(2-ethoxyphenyl)benzene-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c1-3-29-21-11-7-5-9-19(21)25-23(27)17-13-15-18(16-14-17)24(28)26-20-10-6-8-12-22(20)30-4-2/h5-16H,3-4H2,1-2H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWOATLOAMSVCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-oxo-1-phenyl-N-(2-thienylmethyl)-1,3,8-triazaspiro[4.5]decane-8-carbothioamide](/img/structure/B6082145.png)
![1-(3-isoxazolylmethyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6082153.png)
![N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-3-phenyl-2-propynamide](/img/structure/B6082158.png)
![1-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2-(methoxymethyl)piperidine](/img/structure/B6082160.png)
![N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-N'-(2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)urea](/img/structure/B6082163.png)
![1-{2-methoxy-4-[(4-methoxy-1-piperidinyl)methyl]phenoxy}-3-(4-morpholinyl)-2-propanol](/img/structure/B6082171.png)

![1-{4-oxo-4-[3-(2-phenylethyl)-1-piperidinyl]butyl}-2-piperidinone](/img/structure/B6082195.png)
![2-[(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-cyclopentylacetamide](/img/structure/B6082197.png)


![3-[2-(1-azocanyl)-2-oxoethyl]-4-(3-methylbutyl)-2-piperazinone](/img/structure/B6082226.png)
![3-methoxy-N-(5-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B6082231.png)